molecular formula C20H32B2O12 B3040687 Bis(diisopropyl-L-tartrate glycolato)diboron CAS No. 230299-10-2

Bis(diisopropyl-L-tartrate glycolato)diboron

Cat. No. B3040687
CAS RN: 230299-10-2
M. Wt: 486.1 g/mol
InChI Key: GDBJZTBFVNVAPH-KLHDSHLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bis(diisopropyl-L-tartrate glycolato)diboron” is a chemical compound with the empirical formula C20H32B2O12 . It has a molecular weight of 486.08 .


Molecular Structure Analysis

The linear formula of “Bis(diisopropyl-L-tartrate glycolato)diboron” is C20H32B2O12 . The SMILES string is CC(C)OC(=O)[C@@H]1OB(O[C@H]1C(=O)OC(C)C)B2OC@HC(=O)OC(C)C)C(=O)OC(C)C .


Physical And Chemical Properties Analysis

“Bis(diisopropyl-L-tartrate glycolato)diboron” has an optical activity of [α]20/D -7°, c = 1 in chloroform . Its melting point is 78-83 °C (lit.) .

Scientific Research Applications

Borylation Reactions

Bis(diisopropyl-L-tartrate glycolato)diboron has been examined for its potential in borylation reactions. It is used as a reagent in iridium-catalyzed C–H borylations of arenes, demonstrating effective interaction with arenes in the presence of specific catalysts. This type of diboron compound offers a less expensive alternative to more commonly used reagents like bis(pinacolato)diboron (Liskey & Hartwig, 2013).

Catalysis and Reactivity

In another study, diboron(4) compounds, including bis(diisopropyl-L-tartrate glycolato)diboron, were analyzed for their structures and reactivity with N-heterocyclic carbenes (NHCs). The research highlighted interesting insights into B-B bond activation and NHC ring-expansion reactions, contributing to the understanding of these compounds' chemistry and potential applications in catalysis (Eck et al., 2017).

Synthesis of Sterically Hindered Arylboronic Acids

Bis(diisopropyl-L-tartrate glycolato)diboron has been identified as an efficient borylation agent in the synthesis of sterically hindered arylboronic acids. This compound is particularly effective in synthesizing ortho-substituted arylboronic acids, which pose challenges with other reagents (Fang et al., 2005).

Conjugate Additions

The compound has been used in conjugate additions, specifically in catalyzing the addition of bis(neopentyl glycolato)diboron to α,β-unsaturated ketones. This application showcases the compound's versatility in organic synthesis (Sugiura et al., 2015).

Borylation of Alkyl Bromides

In a palladium-catalyzed process, bis(diisopropyl-L-tartrate glycolato)diboron is used for the borylation of alkyl bromides, demonstrating its utility in a wide range of functional groups and highlighting its generality in organic synthesis (Joshi-Pangu et al., 2012).

Safety and Hazards

When handling “Bis(diisopropyl-L-tartrate glycolato)diboron”, it’s recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols formation should also be avoided .

properties

IUPAC Name

dipropan-2-yl (4R,5R)-2-[(4R,5R)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJZTBFVNVAPH-KLHDSHLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@H]([C@@H](O2)C(=O)OC(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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